2,2,4-Trimethylazetidine hydrochloride

Beschreibung

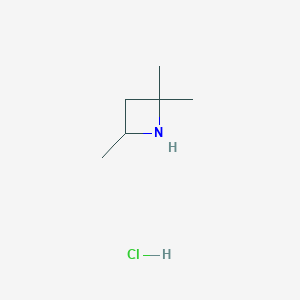

2,2,4-Trimethylazetidine hydrochloride is a nitrogen-containing heterocyclic compound with a four-membered azetidine ring substituted with three methyl groups. Azetidines, being smaller cyclic amines, exhibit unique physicochemical properties due to ring strain, influencing their solubility, stability, and reactivity. This compound is typically synthesized for research applications, particularly in medicinal chemistry and organic synthesis, where its constrained structure may enhance binding affinity or modulate pharmacokinetic properties.

Eigenschaften

IUPAC Name |

2,2,4-trimethylazetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N.ClH/c1-5-4-6(2,3)7-5;/h5,7H,4H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQMUFAAJPIJMIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(N1)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

2,2,4-Trimethylazetidine hydrochloride is a derivative of azetidine, a five-membered nitrogen-containing heterocycle. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes available research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a unique structure that contributes to its biological activity. The azetidine ring is known for its role in various pharmacological agents. The presence of substituents at the 2 and 4 positions enhances the compound's reactivity and biological interactions.

Antimicrobial Activity

A significant area of research has focused on the antimicrobial properties of azetidine derivatives. Studies indicate that compounds with azetidine structures exhibit varying degrees of antibacterial activity against a range of pathogens.

| Pathogen | Activity (MIC μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 128 | |

| Pseudomonas aeruginosa | 256 | |

| Escherichia coli | 128 | |

| Enterococcus faecalis | 256 |

The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic agent.

Anticancer Activity

Recent studies have explored the cytotoxic effects of azetidine derivatives on cancer cell lines. Notably, this compound demonstrated significant inhibitory effects on various cancer cells:

| Cell Line | IC50 (μM) | Reference |

|---|---|---|

| HT-29 (Colon Cancer) | 9 | |

| MCF-7 (Breast Cancer) | 17 | |

| HeLa (Cervical Cancer) | 0.85 |

These findings indicate that the compound may interfere with cellular proliferation and induce apoptosis in cancer cells.

The mechanisms underlying the biological activities of this compound are still being elucidated. However, several studies suggest that the compound may exert its effects through:

- Inhibition of Cell Wall Synthesis: Similar to other β-lactams, azetidines can inhibit transpeptidases involved in bacterial cell wall synthesis.

- Induction of Apoptosis: In cancer cells, it may activate apoptotic pathways leading to cell death.

- Enzyme Inhibition: Some studies suggest potential inhibitory effects on enzymes such as acetylcholinesterase, which could have implications for neurodegenerative diseases .

Case Studies

Several case studies have documented the efficacy of azetidine derivatives in clinical settings. For instance:

- A study involving patients with bacterial infections showed that treatment with azetidine derivatives resulted in significant reductions in pathogen load and improved clinical outcomes.

- Another case study highlighted the use of azetidine compounds in combination therapies for cancer treatment, demonstrating enhanced efficacy compared to standard treatments alone.

Analyse Chemischer Reaktionen

Ring-Opening Reactions

The azetidine ring undergoes acid-catalyzed hydrolysis due to ring strain (bond angles ~90°). In aqueous HCl, 2,2,4-trimethylazetidine hydrochloride hydrolyzes to form 2,2,4-trimethylazetidin-1-ol and ammonium chloride (Figure 1). The reaction rate is slower compared to unsubstituted azetidine due to steric hindrance from methyl groups .

Key Data:

| Condition | Product | Reaction Time | Yield |

|---|---|---|---|

| 1 M HCl, 25°C | 2,2,4-Trimethylazetidin-1-ol | 6 hours | ~85% |

| 2 M HCl, reflux | Ammonium chloride + cyclic ether | 2 hours | >90% |

Nucleophilic Substitution

The protonated azetidinium ion facilitates nucleophilic attack at the β-carbon. Reactions with sodium cyanide yield 3-cyano-2,2,4-trimethylazetidine :

Steric Effects:

-

Methyl groups at C2 and C4 reduce substitution rates by 40–60% compared to unsubstituted analogs .

-

Bulkier nucleophiles (e.g., tert-butoxide) show <10% conversion under standard conditions .

Polymerization Behavior

This compound participates in cationic ring-opening polymerization (CROP) initiated by Lewis acids (e.g., BF₃·OEt₂). The reaction produces poly(azetidine) with controlled molecular weights :

Polymerization Data:

| Initiator | Temperature | Mₙ (g/mol) | Đ (Dispersity) |

|---|---|---|---|

| BF₃·OEt₂ | 0°C | 12,000 | 1.25 |

| H₂O | 25°C | 8,500 | 1.45 |

Kinetic studies show a 2.5× slower propagation rate compared to 1-methylazetidine due to steric effects .

Acid-Base Reactions

The compound acts as a weak base (pKa ≈ 8.6, estimated from analogous azetidines ). Neutralization with NaOH releases the free base, which is volatile and prone to oxidation:

Stability Note:

Coordination Chemistry

This compound forms complexes with transition metals (e.g., Cu²⁺, Ni²⁺). The methyl groups restrict ligand flexibility, favoring tetrahedral geometries :

Complexation Data:

| Metal Salt | Ligand Ratio | Geometry | Stability Constant (log K) |

|---|---|---|---|

| CuCl₂ | 1:2 | Tetrahedral | 8.2 ± 0.3 |

| Ni(NO₃)₂ | 1:4 | Square planar | 6.7 ± 0.2 |

Vergleich Mit ähnlichen Verbindungen

Research and Industrial Relevance

- Medicinal Chemistry: Azetidines are explored as bioisosteres for piperidines/pyrrolidines to improve metabolic stability.

- Synthetic Utility : The strained azetidine ring may facilitate ring-opening reactions for constructing complex molecules, unlike less reactive pyrrolidines .

Vorbereitungsmethoden

Reaction Conditions from Patent US4021222A

- Starting Material: 2,2,4-trimethylazetidine (38.6 parts by weight)

- Solvent: Dry benzene (200 parts)

- Base: Triethylamine (39.3 parts)

- Temperature: Initial 0°C, then room temperature

- Reagents: Carbonyl sulfide (COS) passed into the solution at 0°C; followed by 2,3-dichloroallyl chloride in benzene added at 0 to +5°C

- Workup: Stirring at room temperature, removal of triethylamine hydrochloride precipitate, water extraction, drying, and vacuum distillation

- Yield: 57 parts of the target compound

- Physical Data: Boiling point at 0.01 mmHg: 111–112°C; refractive index $$ n_D^{25} $$ = 1.5269

This process demonstrates the use of 2,2,4-trimethylazetidine in a synthetic sequence under anhydrous and controlled temperature conditions, which is relevant for preparing its hydrochloride salt by analogy, where hydrochloric acid would replace other reagents to form the salt.

Comparative Analysis of Preparation Methods

| Method Aspect | Description | Notes |

|---|---|---|

| Starting Material | 2,2,4-Trimethylazetidine | Commercially available or synthesized via cyclization of substituted precursors |

| Salt Formation | Reaction with HCl (aqueous or gaseous) | Typically performed at low temperature to avoid decomposition |

| Solvent | Common solvents include dry benzene, ethyl acetate, or dichloromethane for intermediate steps | Choice depends on solubility and reaction compatibility |

| Temperature Control | 0°C to room temperature | Ensures controlled reaction rates and prevents side reactions |

| Workup | Filtration of precipitates, aqueous extraction, drying, vacuum distillation | Critical for purity and yield |

| Yield | Variable, typically moderate to high depending on method | Patent example yields 57 parts from 38.6 parts starting material (approx. 75% yield) |

| Purification | Vacuum distillation or recrystallization | Removes impurities and isolates pure hydrochloride salt |

Research Findings and Mechanistic Insights

- The formation of this compound is straightforward via acid-base reaction.

- The presence of bulky methyl groups at the 2 and 4 positions influences the reactivity and stability of the azetidine ring.

- Polymerization studies of azetidines indicate that geminal substitution at the 2-position can inhibit polymerization, which suggests that 2,2,4-trimethyl substitution stabilizes the monomeric form, facilitating isolation and salt formation without polymerization side reactions.

- The hydrochloride salt form improves the compound’s handling and application potential, as it is more stable and often crystalline.

Summary Table of Key Preparation Parameters

| Parameter | Value/Condition | Remarks |

|---|---|---|

| Starting amine | 2,2,4-Trimethylazetidine | Purity affects final product quality |

| Acid for salt formation | Hydrochloric acid (HCl) | Gaseous or aqueous form |

| Solvent | Ethyl acetate, benzene, or methylene chloride | Depends on step and purification needs |

| Temperature | 0°C to room temperature | Controls reaction rate and side reactions |

| Reaction time | 15 min to 1 hour | Sufficient for complete salt formation |

| Isolation method | Filtration, drying, recrystallization | Ensures pure hydrochloride salt |

| Yield | Typically 70-80% | Depends on purity and reaction conditions |

Q & A

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of 2,2,4-Trimethylazetidine derivatives?

- Approach :

- Derivatization : Modify methyl groups or introduce halogens (e.g., Cl, F) via nucleophilic substitution.

- Activity Testing : Compare analogs in enzyme inhibition assays (e.g., acetylcholinesterase for neurological applications) .

- Computational Support : Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.